Cas no 2092571-50-9 (Benzeneacetic acid, α-methyl-, 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester)
2092571-50-9 structure
Product Name:Benzeneacetic acid, α-methyl-, 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester
Numero CAS:2092571-50-9
MF:C17H13NO4
MW:295.289424657822
CID:6028908
PubChem ID:142436759
Update Time:2025-05-20
Benzeneacetic acid, α-methyl-, 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneacetic acid, α-methyl-, 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenylpropanoate
- SCHEMBL23969551
- 1,3-dioxoisoindolin-2-yl 2-phenylpropanoate
- 2092571-50-9
- EN300-6514486
-
- Inchi: 1S/C17H13NO4/c1-11(12-7-3-2-4-8-12)17(21)22-18-15(19)13-9-5-6-10-14(13)16(18)20/h2-11H,1H3
- Chiave InChI: POABRWHVDSUYMZ-UHFFFAOYSA-N
- Sorrisi: C1(C(C)C(ON2C(=O)C3=C(C2=O)C=CC=C3)=O)=CC=CC=C1
Proprietà calcolate
- Massa esatta: 295.08445790g/mol
- Massa monoisotopica: 295.08445790g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 22
- Conta legami ruotabili: 4
- Complessità: 445
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.1
- Superficie polare topologica: 63.7Ų
Proprietà sperimentali
- Densità: 1.35±0.1 g/cm3(Predicted)
- Punto di ebollizione: 450.7±38.0 °C(Predicted)
Benzeneacetic acid, α-methyl-, 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6514486-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenylpropanoate |
2092571-50-9 | 0.05g |
$612.0 | 2023-05-31 | ||
| Enamine | EN300-6514486-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenylpropanoate |
2092571-50-9 | 0.1g |
$640.0 | 2023-05-31 | ||
| Enamine | EN300-6514486-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenylpropanoate |
2092571-50-9 | 0.25g |
$670.0 | 2023-05-31 | ||
| Enamine | EN300-6514486-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenylpropanoate |
2092571-50-9 | 0.5g |
$699.0 | 2023-05-31 | ||
| Enamine | EN300-6514486-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenylpropanoate |
2092571-50-9 | 1g |
$728.0 | 2023-05-31 | ||
| Enamine | EN300-6514486-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenylpropanoate |
2092571-50-9 | 2.5g |
$1428.0 | 2023-05-31 | ||
| Enamine | EN300-6514486-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenylpropanoate |
2092571-50-9 | 5g |
$2110.0 | 2023-05-31 | ||
| Enamine | EN300-6514486-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenylpropanoate |
2092571-50-9 | 10g |
$3131.0 | 2023-05-31 |
Benzeneacetic acid, α-methyl-, 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester Letteratura correlata
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
2092571-50-9 (Benzeneacetic acid, α-methyl-, 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso